N-(3-chloro-4-methylphenyl)-2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a chloro-substituted phenyl ring, a tetrahydroisoquinoline moiety, and an acetamide group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.
Introduction of the Chloro-Substituted Phenyl Ring: This step involves the chlorination of a methylphenyl compound using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling of the Two Moieties: The final step involves coupling the chloro-substituted phenyl ring with the tetrahydroisoquinoline moiety through an amide bond formation, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group.
Substitution: The chloro group in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), Potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones
Reduction: Alcohols or amines
Substitution: Phenyl derivatives with various functional groups
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-1-naphthamide
- N-(3-chloro-4-methylphenyl)-2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)oxy]acetamide
Uniqueness
N-(3-chloro-4-methylphenyl)-2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide is unique due to its specific structural features, such as the position of the chloro group and the configuration of the tetrahydroisoquinoline moiety. These structural attributes contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-11-5-6-12(9-15(11)19)21-17(22)10-24-16-4-2-3-14-13(16)7-8-20-18(14)23/h2-6,9H,7-8,10H2,1H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFONSZNNHLOJPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC3=C2CCNC3=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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